Cas no 2229173-35-5 (2-(2,6-dimethoxy-4-methylphenyl)oxirane)
2-(2,6-dimethoxy-4-methylphenyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- 2-(2,6-dimethoxy-4-methylphenyl)oxirane
- EN300-1734364
- 2229173-35-5
-
- Inchi: 1S/C11H14O3/c1-7-4-8(12-2)11(10-6-14-10)9(5-7)13-3/h4-5,10H,6H2,1-3H3
- InChI Key: SOSQIYWVBXWLIR-UHFFFAOYSA-N
- SMILES: O1CC1C1C(=CC(C)=CC=1OC)OC
Computed Properties
- Exact Mass: 194.094294304g/mol
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 31Ų
2-(2,6-dimethoxy-4-methylphenyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734364-0.05g |
2-(2,6-dimethoxy-4-methylphenyl)oxirane |
2229173-35-5 | 0.05g |
$792.0 | 2023-09-20 | ||
| Enamine | EN300-1734364-0.1g |
2-(2,6-dimethoxy-4-methylphenyl)oxirane |
2229173-35-5 | 0.1g |
$829.0 | 2023-09-20 | ||
| Enamine | EN300-1734364-0.25g |
2-(2,6-dimethoxy-4-methylphenyl)oxirane |
2229173-35-5 | 0.25g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1734364-0.5g |
2-(2,6-dimethoxy-4-methylphenyl)oxirane |
2229173-35-5 | 0.5g |
$905.0 | 2023-09-20 | ||
| Enamine | EN300-1734364-1.0g |
2-(2,6-dimethoxy-4-methylphenyl)oxirane |
2229173-35-5 | 1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-1734364-2.5g |
2-(2,6-dimethoxy-4-methylphenyl)oxirane |
2229173-35-5 | 2.5g |
$1848.0 | 2023-09-20 | ||
| Enamine | EN300-1734364-5.0g |
2-(2,6-dimethoxy-4-methylphenyl)oxirane |
2229173-35-5 | 5g |
$2732.0 | 2023-06-04 | ||
| Enamine | EN300-1734364-10.0g |
2-(2,6-dimethoxy-4-methylphenyl)oxirane |
2229173-35-5 | 10g |
$4052.0 | 2023-06-04 | ||
| Enamine | EN300-1734364-1g |
2-(2,6-dimethoxy-4-methylphenyl)oxirane |
2229173-35-5 | 1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1734364-5g |
2-(2,6-dimethoxy-4-methylphenyl)oxirane |
2229173-35-5 | 5g |
$2732.0 | 2023-09-20 |
2-(2,6-dimethoxy-4-methylphenyl)oxirane Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 2-(2,6-dimethoxy-4-methylphenyl)oxirane
Introduction to 2-(2,6-dimethoxy-4-methylphenyl)oxirane (CAS No. 2229173-35-5) and Its Emerging Applications in Chemical Biology
2-(2,6-dimethoxy-4-methylphenyl)oxirane, identified by the chemical compound identifier CAS No. 2229173-35-5, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This oxirane derivative, characterized by its aromatic ring substituted with methoxy and methyl groups, has garnered attention due to its unique structural and functional properties. The oxirane moiety, a three-membered cyclic ether, introduces reactivity that makes this compound a valuable tool in synthetic chemistry and drug development.
The structural motif of 2-(2,6-dimethoxy-4-methylphenyl)oxirane combines the stability of an aromatic ring with the reactivity of the epoxide group. This combination allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. The presence of methoxy groups at the 2 and 6 positions enhances the compound's solubility in polar solvents, facilitating its use in various biochemical assays. Meanwhile, the methyl group at the 4 position contributes to steric hindrance, influencing its interactions with biological targets.
In recent years, there has been growing interest in oxirane derivatives for their potential applications in medicinal chemistry. Oxiranes are known for their ability to undergo ring-opening reactions with nucleophiles, a property that has been exploited in the development of prodrugs and bioconjugates. Specifically, 2-(2,6-dimethoxy-4-methylphenyl)oxirane has been explored as a precursor in the synthesis of novel therapeutic agents targeting various diseases.
One of the most promising areas of research involving 2-(2,6-dimethoxy-4-methylphenyl)oxirane is its application in anticancer therapy. Researchers have demonstrated that oxirane-containing compounds can inhibit the growth of cancer cells by interfering with key signaling pathways. For instance, studies have shown that derivatives of this compound can induce apoptosis in tumor cells by modulating the activity of proteins involved in cell cycle regulation. The methoxy and methyl substituents on the aromatic ring play a crucial role in determining the binding affinity and selectivity of these compounds towards cancer-specific targets.
Furthermore, 2-(2,6-dimethoxy-4-methylphenyl)oxirane has been investigated for its potential antimicrobial properties. Emerging evidence suggests that oxirane derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism of action makes these compounds attractive candidates for developing new antibiotics to combat drug-resistant bacteria. The structural features of 2-(2,6-dimethoxy-4-methylphenyl)oxirane, particularly the presence of electron-donating groups like methoxy, enhance its ability to interact with microbial enzymes and membrane components.
The compound's utility extends beyond oncology and antimicrobial applications. In neurodegenerative disease research, 2-(2,6-dimethoxy-4-methylphenyl)oxirane has been explored as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. Studies have indicated that oxirane derivatives can cross the blood-brain barrier and exert neuroprotective effects by inhibiting oxidative stress and inflammation. The aromatic ring structure of this compound allows it to interact with neuroreceptors and enzymes involved in neurotransmitter metabolism.
Synthetic methodologies for preparing 2-(2,6-dimethoxy-4-methylphenyl)oxirane have also seen significant advancements. Modern synthetic strategies leverage transition metal catalysis to achieve high yields and enantioselectivity in the formation of oxirane rings. These methods have enabled researchers to produce complex derivatives of this compound with tailored properties for specific applications. Additionally, green chemistry principles have been incorporated into synthetic protocols to minimize waste and improve sustainability.
The pharmacokinetic profile of 2-(2,6-dimethoxy-4-methylphenyl)oxirane is another critical aspect that has been extensively studied. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and safety profile. Preclinical studies have provided valuable insights into these processes, helping to guide dosing regimens and formulation development.
In conclusion, 2-(2,6-dimethoxy-4-methylphenyl)oxirane (CAS No. 2229173-35-5) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications across multiple therapeutic areas, including oncology, antimicrobial therapy, and neurodegenerative disease treatment. Continued research into synthetic methodologies and pharmacokinetic properties will further enhance its utility as a tool for developing novel therapeutic agents.
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